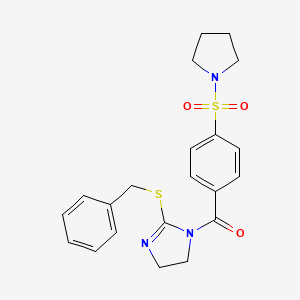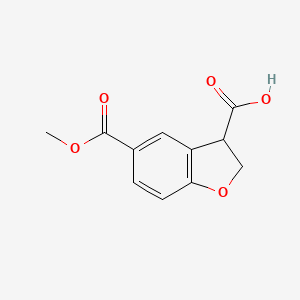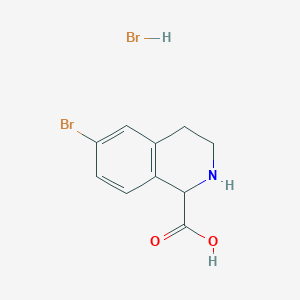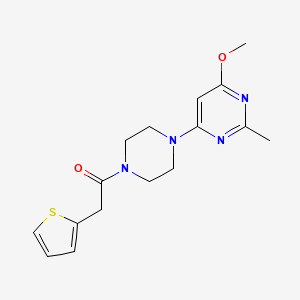![molecular formula C13H15F3N2O3 B3015714 N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2490420-60-3](/img/structure/B3015714.png)
N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid” is a chemical compound with the Inchi Code 1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3, (H,13,14); (H,6,7) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3, (H,13,14); (H,6,7) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.27 . It is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share structural similarities with the chemical , have been synthesized and evaluated for in vitro antiplasmodial properties. These compounds showed promising biological activity against the Plasmodium falciparum parasite, which causes malaria. Their mode of action is theorized to involve inhibition of the parasite's lactate dehydrogenase (Mphahlele, Mmonwa, & Choong, 2017).
Antibacterial Agents : Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on similar compounds, demonstrating moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural and physicochemical parameters of these compounds significantly influence their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Cytotoxic and Antibacterial Activity : Certain synthesized compounds, including N-acetamide and N-trifluoroacetamide derivatives, exhibited moderate-to-significant cytotoxic and antibacterial activity. These findings highlight the potential use of such compounds in developing new antibacterial agents (Aggarwal et al., 2014).
Anticonvulsant Evaluation : Studies have shown that derivatives of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant anticonvulsant activity. This highlights the potential of these compounds in the development of new anticonvulsant medications (Ghodke et al., 2017).
Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid has been used to promote the synthesis of N-aryl β-amino alcohol derivatives, including N-aryl γ-amino alcohol derivatives using azetidines. These compounds are important in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Properties
IUPAC Name |
N-[4-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMNFLPDMIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)


![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B3015652.png)

